molecular formula C17H14ClNO2 B184416 N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide CAS No. 2896-97-1

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide

Cat. No. B184416
CAS RN: 2896-97-1
M. Wt: 299.7 g/mol
InChI Key: ASZNGVSVGBZFFG-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BZP is a cyclopropane derivative and belongs to the class of benzoylphenylpiperazines.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of urease, an enzyme involved in the breakdown of urea in the body.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to have potent antimicrobial activity against various bacteria and fungi. N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide is its potent inhibitory effects on various enzymes and receptors in the body. This makes it a useful tool for studying the role of these enzymes and receptors in various biological processes. However, one of the limitations of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide. One potential direction is the development of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the study of the structure-activity relationship of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide, which may lead to the development of more potent and selective inhibitors of various enzymes and receptors in the body. Finally, the study of the toxicity and pharmacokinetics of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide may lead to a better understanding of its potential applications in medicine.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide involves the reaction of 2-benzoyl-4-chloroaniline with cyclopropanecarboxylic acid chloride in the presence of a base. The reaction proceeds via an acylation reaction, where the carboxylic acid chloride reacts with the amine group of the 2-benzoyl-4-chloroaniline to form an amide bond. The resulting compound is then cyclized to form the cyclopropane ring, forming N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has also been shown to have potent inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and urease.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-13-8-9-15(19-17(21)12-6-7-12)14(10-13)16(20)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZNGVSVGBZFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335323
Record name N-(2-Benzoyl-4-chlorophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide

CAS RN

2896-97-1
Record name N-(2-Benzoyl-4-chlorophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxanilide, 2'-benzoyl-4'-chloro
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